molecular formula C9H9BrN2 B2651399 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-04-5

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2651399
CAS No.: 1427503-04-5
M. Wt: 225.089
InChI Key: MJDCLAWSVBUKNW-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolopyridines in Medicinal Chemistry

Pyrrolopyridines, fused bicyclic systems combining pyrrole and pyridine rings, first gained attention in the mid-20th century as analogs of purine bases. Early work focused on their potential as nucleoside mimics, with the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold showing particular promise in modulating enzymatic processes. The 1990s marked a turning point with Merour and Joseph's systematic studies on 7-azaindole reactivity, which established reliable synthetic routes for functionalization at multiple positions.

Modern advances in heterocyclic chemistry have enabled precise substitutions at the 4, 5, and 6 positions of the pyrrolo[2,3-b]pyridine core. For instance, the introduction of bromine at position 5 and methyl groups at positions 4 and 6, as seen in 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, represents a strategic response to challenges in kinase inhibitor development. These substitutions enhance both binding affinity and metabolic stability compared to simpler analogs.

Significance of this compound in Research

This compound (C9H9BrN2, MW 225.08 g/mol) features a bromine atom at position 5 and methyl groups at positions 4 and 6, creating distinct electronic and steric effects. Key structural attributes include:

Property Value/Description
Molecular Formula C9H9BrN2
IUPAC Name This compound
SMILES CC1=C2C=CNC2=NC(=C1Br)C
Hydrogen Bond Donors 1 (NH group)
Hydrogen Bond Acceptors 2 (pyridine nitrogen atoms)

The bromine atom serves as both a directing group for further functionalization and a hydrophobic moiety enhancing protein-ligand interactions. Methyl groups at positions 4 and 6 increase steric bulk while maintaining favorable logP values for membrane permeability. Recent studies highlight its utility as a building block for CDK8 inhibitors, with the bromine enabling Suzuki-Miyaura cross-coupling reactions to install aromatic pharmacophores.

Comparative Analysis with Related Heterocyclic Structures

When compared to other fused bicyclic systems, this compound exhibits distinct advantages:

  • vs. Pyrrolo[3,4-c]pyridines : The [2,3-b] isomer demonstrates superior kinase inhibition profiles due to optimal nitrogen atom positioning for ATP-binding pocket interactions. For example, CDK8 inhibitors based on the [2,3-b] scaffold show IC50 values below 50 nM, compared to micromolar activities for [3,4-c] analogs.

  • vs. Indole Derivatives : The pyridine nitrogen in position 7 increases polarity and hydrogen-bonding capacity compared to indoles. This modification improves solubility while maintaining the aromatic surface area critical for π-π stacking interactions.

  • vs. Purine Analogs : The absence of the second pyridine ring reduces molecular weight and simplifies synthesis while preserving key hydrogen-bonding motifs. This simplification enables broader SAR exploration through targeted substitutions.

Properties

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCLAWSVBUKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in DCM.
  • Add NBS to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and extract the product using an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1 cell line) and others such as MDA-MB-231 and MCF-7. The compound induces apoptosis and inhibits cell migration and invasion, making it a promising candidate for cancer therapy.

Case Study: Breast Cancer Model
In vitro studies involving 4T1 breast cancer cells indicated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The IC50 values for these activities suggest substantial potency against cancer cells, highlighting its potential as a therapeutic agent.

Cell LineIC50 Value (nM)Effect
4T11900Inhibition of proliferation
MDA-MB-231TBDTBD
MCF-7TBDTBD

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The compound has been identified as an inhibitor of FGFRs, which are critical in various tumorigenic processes. The inhibition of FGFR signaling pathways can lead to reduced tumor growth and metastasis.

Mechanism of Action
The compound interacts with the FGFRs by binding to the kinase domain, effectively blocking the downstream signaling that promotes cancer cell survival and proliferation. This mechanism has been validated through co-crystallization studies that reveal specific interactions at the molecular level.

Synthesis of Novel Derivatives

This compound serves as a key intermediate in the synthesis of novel derivatives aimed at enhancing biological activity against various targets.

Structure-Activity Relationship Studies

Recent research has focused on modifying the structure of pyrrolo[2,3-b]pyridine derivatives to improve their efficacy as FGFR inhibitors. By introducing different substituents at strategic positions on the pyrrolo ring, researchers have been able to enhance potency and selectivity.

Example Modifications:

  • Introduction of tri-fluoromethyl groups at the 5-position
  • Variations in the aromatic substituents to explore hydrophobic interactions

Industrial Applications

Beyond its medicinal uses, this compound is also utilized in the synthesis of advanced materials and agrochemicals. Its reactivity allows it to serve as a building block for more complex organic molecules used in various industrial applications.

Synthesis of Agrochemicals

The compound is being explored for its potential use in developing agrochemicals that can enhance crop yield and resistance to pests.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundKey DifferencesBiological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine instead of bromineSimilar but generally less potent
5-Methyl-1H-pyrrolo[2,3-b]pyridineLacks bromineReduced biological activity
4-Bromo-7H-pyrrolo[2,3-d]pyrimidineDifferent ring structureVaries based on specific modifications

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine and structurally related pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Method
This compound 5-Br, 4,6-diCH₃ 227.105 Cross-coupling, electrophilic substitution Reflux with HCHO/HClO₃
5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Br 197.03 Suzuki-Miyaura coupling, nitration Nitration of parent scaffold
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Br, 1-CH₃ 211.06 Methylation, nucleophilic substitution NaH/THF, MeI
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) 5-Br, 3-NO₂ 223.02 Reduction to amines, medicinal chemistry Nitric acid reaction
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-C≡CPh 323.18 Sonogashira coupling, materials science Pd-catalyzed coupling
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 5-Br, 1,4,6-CH₃, dihydro 241.14 Hydrogenation studies Formaldehyde-mediated alkylation

Key Comparative Insights

Solubility and Physicochemical Properties
  • However, methyl groups may mitigate poor solubility issues observed in sulfur-containing analogs like thieno[2,3-b]pyridines .
  • Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) in all derivatives, but steric hindrance from methyl groups in the target compound may slow reaction kinetics compared to unsubstituted analogs .

Biological Activity

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1427503-04-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews recent findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C9H9BrN2
  • Molecular Weight : 225.09 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and receptors.

Inhibitory Effects on Phosphodiesterases (PDEs)

Recent studies have highlighted the compound's role as a selective inhibitor of phosphodiesterase 4B (PDE4B), which is significant in the treatment of inflammatory diseases. The compound demonstrated an IC50 value of approximately 0.48 μM against PDE4B, indicating potent inhibitory activity . This inhibition is crucial as PDE4B plays a role in regulating inflammatory responses.

Anti-inflammatory Activity

In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine can significantly inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharides . This suggests that this compound may have therapeutic potential in managing conditions characterized by excessive inflammation.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological activity. For instance:

  • The presence of bromine at the 5-position and methyl groups at the 4 and 6 positions appears to optimize the interaction with PDE4B.
  • Variants lacking these substitutions showed reduced potency, emphasizing the importance of specific functional groups in maintaining biological activity .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives:

  • Synthesis and Evaluation : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their PDE inhibitory activity. The most potent compounds exhibited IC50 values in the low micromolar range .
  • CNS Receptor Selectivity : Compounds derived from this scaffold were also tested for their selectivity against central nervous system (CNS) receptors. Notably, one derivative showed significant selectivity against a panel of CNS receptors while maintaining its PDE4B inhibitory activity .
  • Antibacterial Activity : Some pyrrole-containing compounds have also shown promising antibacterial properties. For example, related compounds demonstrated MIC values against Staphylococcus aureus that were comparable to established antibiotics .

Data Tables

Compound NameIC50 (μM)TargetNotes
This compound0.48PDE4BPotent inhibitor with anti-inflammatory effects
Derivative A0.75PDE4BModerate activity; less selective
Derivative B>10PDE4DLow potency; not suitable for further development

Q & A

Basic Research Questions

Q. What are the common synthetic routes for functionalizing the 3-position of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The 3-position can be modified via cross-coupling reactions. For example:

  • Sonogashira Coupling : Using 5-bromo-3-iodo derivatives (e.g., compound 15 ) with phenylacetylene under Pd catalysis yields ethynyl-substituted analogs (e.g., 20a with 51% yield) .
  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) react with brominated intermediates (e.g., 10 ) under Pd(PPh₃)₄ catalysis to introduce aryl groups (58% yield) .
    • Key Considerations : Use inert atmosphere (argon) and optimize solvent systems (toluene/ethanol mixtures) for improved yields.

Q. How is the planar structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar azaindole skeleton (r.m.s. deviation = 0.017 Å) and intermolecular N–H⋯N hydrogen bonds forming inversion dimers .
  • Practical Tip : Crystallize the compound in polar solvents (e.g., DMSO) to enhance crystal quality for SC-XRD analysis.

Q. What NMR strategies are used to characterize derivatives of this compound?

  • Methodological Answer :

  • ¹H NMR : Monitor diagnostic peaks (e.g., NH protons at δ 12.40–13.48 ppm in DMSO-d₆) and coupling patterns (e.g., J = 2.2 Hz for heteroaromatic protons) .
  • ¹³C NMR : Identify carbonyl carbons (e.g., aldehyde at δ 185.58 ppm in 9 ) and substituent effects on aromatic carbons .
    • Data Interpretation : Use DEPT-135 or HSQC to resolve overlapping signals in crowded regions.

Advanced Research Questions

Q. How can computational methods streamline reaction design for functionalizing this compound?

  • Methodological Answer : ICReDD’s integrated approach combines quantum chemical calculations (e.g., reaction path searches) with experimental feedback. For example:

  • Predict regioselectivity in nitration or halogenation using DFT-based transition-state modeling.
  • Optimize Suzuki coupling conditions by simulating Pd-catalyst interactions with boronic acids .
    • Case Study : Computational screening of solvent effects (e.g., THF vs. dioxane) can reduce trial-and-error in cross-coupling optimizations.

Q. What strategies improve regioselective nitration of this compound?

  • Methodological Answer :

  • Controlled Nitration : Add fuming HNO₃ at 0°C to minimize over-nitration. For example, nitration of 4 at 0°C achieves 95% yield of 5 without byproducts .
  • Directing Groups : Use electron-withdrawing groups (e.g., aldehydes in 9 ) to direct nitration to specific positions .
    • Data Contradiction Note : Conflicting yields (e.g., 36% in 21e vs. 75% in 22 ) highlight the need to fine-tune stoichiometry and reaction time .

Q. How are contradictory NMR or crystallographic data resolved for novel derivatives?

  • Methodological Answer :

  • Dynamic NMR : Variable-temperature studies can clarify rotational barriers in hindered substituents (e.g., tosyl groups in 10 ) .
  • SC-XRD Validation : Cross-validate ambiguous NOE or COSY correlations with crystallographic data (e.g., planar geometry in 6 ) .
    • Case Study : Discrepancies in NH proton shifts (e.g., δ 12.40 in 20a vs. δ 13.48 in 5 ) may arise from solvent polarity or hydrogen-bonding effects .

Q. What are effective strategies for introducing aldehyde groups into the pyrrolopyridine core?

  • Methodological Answer :

  • Vilsmeier-Haack Reaction : Treat the parent compound with POCl₃/DMF to form 3-carbaldehyde derivatives (e.g., 9 , 67% yield) .
  • Oxidative Methods : Use MnO₂ or TEMPO to oxidize hydroxymethyl intermediates (not directly evidenced but inferred from analogous reactions).
    • Advanced Functionalization : Convert aldehydes (e.g., 11 ) to alcohols via Grignard additions (e.g., phenylmagnesium bromide, 58% yield) .

Key Takeaways

  • Synthetic Flexibility : The bromine atom at the 5-position enables diverse cross-coupling reactions, while methyl groups at 4/6 positions sterically guide regioselectivity.
  • Analytical Rigor : Combine SC-XRD, multinuclear NMR, and computational modeling to resolve structural ambiguities.
  • Method Optimization : Tailor reaction conditions (temperature, catalyst loading) to mitigate low yields or side reactions observed in early studies .

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